Sodium silicotungstate

Description

Properties

IUPAC Name |

tetrasodium;dioxotungsteniooxy-(oxido(dioxo)tungstenio)oxy-dioxotungsten;silicic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4Na.H4O4Si.36O.12W/c;;;;1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h;;;;1-4H;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/q4*+1;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;4*-1;;;;;;;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFKXKZJSLAFLCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[Si](O)(O)O.[O-][W](=O)(=O)O[W](=O)(=O)O[W](=O)=O.[O-][W](=O)(=O)O[W](=O)(=O)O[W](=O)=O.[O-][W](=O)(=O)O[W](=O)(=O)O[W](=O)=O.[O-][W](=O)(=O)O[W](=O)(=O)O[W](=O)=O.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4Na4O40SiW12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2970.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Keggin Structure of Sodium Silicotungstate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the α-Keggin structure, the foundational framework for sodium silicotungstate (Na₄[SiW₁₂O₄₀]), a prominent member of the polyoxometalate (POM) family. Understanding this structure is critical for its application in catalysis, materials science, and medicine, where its unique redox properties, high thermal stability, and strong acidity are leveraged.

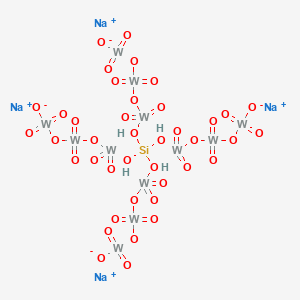

Core Concept: The α-Keggin Anion [SiW₁₂O₄₀]⁴⁻

The defining feature of this compound is its anionic cluster, [SiW₁₂O₄₀]⁴⁻, which adopts the α-Keggin structure. First elucidated by J.F. Keggin, this architecture is one of the most common and stable for heteropolyacids and their salts.[1] The general formula for a Keggin anion is [XM₁₂O₄₀]ⁿ⁻, where 'X' is the central heteroatom and 'M' is the addenda atom.[1] For silicotungstate, the heteroatom is tetravalent silicon (Si⁴⁺) and the addenda atoms are tungsten (W⁶⁺).[1]

The structure is best described as a spherical cage-like assembly comprising two main components:

-

Central Tetrahedron {SiO₄} : At the heart of the anion lies a silicon atom tetrahedrally coordinated to four oxygen atoms. This unit carries a formal charge of 4- and acts as a template for the surrounding shell.

-

Tungsten-Oxygen Shell {W₁₂O₃₆} : Encapsulating the central tetrahedron is a shell composed of twelve tungsten oxide octahedra ({WO₆}). These octahedra are arranged into four edge-sharing triad (B1167595) groups ({W₃O₁₃}). These four triads, in turn, are linked to each other and to the central {SiO₄} unit via corner-sharing oxygen atoms, resulting in a highly symmetric structure with overall tetrahedral (Td) point group symmetry.

A key feature of the Keggin structure is the presence of four distinct types of oxygen atoms, which dictate its chemical reactivity:

-

Internal Oxygens (Oₐ) : Four oxygen atoms that bridge the central silicon atom to the tungsten atoms.

-

Edge-Sharing Bridging Oxygens (Oₑ) : Oxygen atoms that bridge two tungsten atoms within a {W₃O₁₃} triad.

-

Corner-Sharing Bridging Oxygens (Oₒ) : Oxygen atoms that bridge two tungsten atoms from different triads.

-

Terminal Oxygens (Oₜ) : Twelve oxygen atoms, each bonded to a single tungsten atom via a double bond (W=O) and pointing outwards from the cluster surface.

Quantitative Structural Data

The precise geometry of the [SiW₁₂O₄₀]⁴⁻ anion has been determined through single-crystal X-ray diffraction. The bond lengths are not uniform, reflecting the different bonding environments of the oxygen atoms and the distortion of the {WO₆} octahedra.

| Parameter | Bond Type | Typical Bond Length (Å) | Description |

| Si–Oₐ | Heteroatom-Internal Oxygen | ~1.62 - 1.64 | Bond between the central silicon and the four internal oxygen atoms.[2] |

| W–Oₐ | Addenda-Internal Oxygen | ~2.35 - 2.45 | Long and relatively weak bond between tungsten and the internal oxygen atoms. |

| W–Oₑ/W–Oₒ | Addenda-Bridging Oxygen | ~1.90 | Average bond length for tungsten atoms linked by bridging oxygens.[1] |

| W=Oₜ | Addenda-Terminal Oxygen | ~1.70 | Shortest W-O bond, indicating double bond character.[1] |

Note: The values presented are typical and can vary slightly depending on the specific crystal structure and counter-ion.

Visualization of the Keggin Structure

The following diagram illustrates the logical connectivity of the α-Keggin structure, showing the central heteroatom unit and its relationship to the surrounding addenda atom triads.

Caption: Logical diagram of the α-Keggin anion [SiW₁₂O₄₀]⁴⁻.

Experimental Protocols

The synthesis and characterization of this compound rely on established inorganic chemistry techniques.

Synthesis of this compound

A common method involves the acidification of a sodium tungstate (B81510) solution in the presence of a silicate (B1173343) source.

Methodology:

-

Preparation of Tungstate Solution: Dissolve a stoichiometric amount of sodium tungstate dihydrate (Na₂WO₄·2H₂O) in distilled water with gentle heating.

-

Acidification: Cool the solution to room temperature and acidify it by slowly adding hydrochloric acid (HCl) until a pH of approximately 2 is reached. This process protonates the tungstate ions, inducing condensation.

-

Addition of Silicate: Slowly add a solution of sodium silicate (Na₂SiO₃) to the acidified tungstate solution while stirring vigorously. The molar ratio of W:Si should be 12:1.

-

Reflux: Heat the resulting mixture to reflux for several hours (e.g., 2-4 hours). This promotes the self-assembly of the Keggin structure. The solution should become clear.

-

Crystallization: Filter the hot solution to remove any impurities. Allow the filtrate to cool slowly to room temperature, followed by further cooling in a refrigerator (4°C) to induce crystallization.

-

Isolation and Purification: Collect the resulting white crystals by vacuum filtration, wash with cold distilled water, and dry in a desiccator. Purity can be enhanced by recrystallization from a hot aqueous solution.

Structural Characterization Protocols

SC-XRD is the definitive technique for determining the three-dimensional atomic structure of the Keggin anion.

Methodology:

-

Crystal Selection: Select a high-quality, single crystal of this compound, free of visible defects, and mount it on a goniometer head. Obtaining suitable crystals is often the most challenging step in protein crystallography.[3][4]

-

Data Collection: Place the mounted crystal in a diffractometer. A stream of cold nitrogen gas (typically at 100 K) is used to cool the crystal, minimizing thermal vibration and radiation damage. The crystal is then irradiated with a monochromatic X-ray beam (e.g., from a synchrotron source) and rotated.[4]

-

Diffraction Measurement: As the crystal rotates, the X-ray beam is diffracted by the crystal lattice, producing a pattern of spots. A detector measures the position and intensity of thousands of these reflections.[4]

-

Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and the crystal's space group. The intensities of the diffraction spots are integrated and scaled.

-

Structure Solution and Refinement: The "phase problem" is solved using computational methods to generate an initial electron density map.[3] An atomic model is built into this map and then refined against the experimental data to yield precise atomic coordinates, bond lengths, and bond angles.

FTIR spectroscopy is a rapid and powerful tool for confirming the presence and integrity of the Keggin anion by identifying its characteristic vibrational modes.

Methodology:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the crystalline this compound sample (~1 mg) with spectroscopic grade KBr powder (~100 mg). Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Data Analysis: Record the infrared spectrum, typically in the 400–1200 cm⁻¹ range, which contains the fingerprint region for polyoxometalates. The spectrum for the [SiW₁₂O₄₀]⁴⁻ anion will show characteristic absorption bands corresponding to the different types of W-O and Si-O bonds. Key vibrational bands include:

The presence of this distinct set of four peaks confirms that the primary Keggin structure is intact.[5][6][7]

References

- 1. Keggin structure - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. The use of polyoxometalates in protein crystallography – An attempt to widen a well-known bottleneck - PMC [pmc.ncbi.nlm.nih.gov]

- 4. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Synthesis and Characterization of Sodium Silicotungstate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of sodium silicotungstate (Na₄SiW₁₂O₄₀). It is intended for researchers, scientists, and professionals in drug development who utilize or are investigating the applications of polyoxometalates. This document details a probable synthesis protocol, outlines key characterization techniques, and presents expected data in a structured format. The guide also includes visualizations of the experimental workflow and logical relationships to facilitate a deeper understanding of the processes involved.

Introduction

This compound is the sodium salt of silicotungstic acid, a heteropoly acid featuring the Keggin structure. The central silicon atom is tetrahedrally coordinated to four oxygen atoms, which are in turn part of a cage-like structure of twelve tungsten octahedra. This unique structure imparts properties such as high thermal stability, acidity, and catalytic activity, making it a compound of interest in various fields, including catalysis, medicine, and materials science. In the context of drug development, its potential as a drug delivery vehicle and as an antiviral or antitumor agent is being explored.

This guide provides detailed methodologies for the synthesis and characterization of this compound to ensure reproducibility and aid in the interpretation of analytical data.

Synthesis of this compound

Experimental Protocol: Synthesis

Materials:

-

Sodium Tungstate (B81510) Dihydrate (Na₂WO₄·2H₂O)

-

Sodium Silicate (B1173343) Solution (Na₂SiO₃)

-

Hydrochloric Acid (HCl), concentrated

-

Sodium Hydroxide (B78521) (NaOH)

-

Diethyl Ether

-

Distilled or Deionized Water

Procedure:

-

Preparation of Precursor Solutions:

-

Prepare an aqueous solution of sodium tungstate dihydrate.

-

Prepare an aqueous solution of sodium silicate.

-

-

Acidification and Formation of Silicotungstic Acid:

-

Combine the sodium tungstate and sodium silicate solutions in a stoichiometric ratio of 12:1 (W:Si).

-

Heat the mixture to approximately 90-100°C with constant stirring.

-

Slowly add concentrated hydrochloric acid to the heated solution to lower the pH to approximately 2-4. This protonates the tungstate and silicate anions, initiating the formation of the silicotungstate Keggin structure. The solution should turn a characteristic yellow color.

-

-

Extraction of Silicotungstic Acid:

-

Cool the acidic solution to room temperature.

-

Perform a solvent extraction using diethyl ether. The silicotungstic acid will preferentially move into the ether phase, forming a dense, yellow etherate complex at the bottom of the separation funnel.

-

Separate and collect the etherate phase.

-

-

Decomposition of the Etherate and Crystallization of Silicotungstic Acid:

-

Gently heat the etherate in a fume hood to evaporate the diethyl ether.

-

Add a small amount of distilled water to the remaining viscous liquid and heat to dissolve.

-

Allow the solution to cool slowly for the crystallization of silicotungstic acid (H₄SiW₁₂O₄₀·nH₂O).

-

-

Formation of this compound:

-

Dissolve the purified silicotungstic acid crystals in distilled water.

-

Carefully neutralize the solution to a pH of approximately 5-8 by the dropwise addition of a sodium hydroxide solution.

-

Concentrate the resulting solution by gentle heating to induce crystallization of this compound.

-

Filter the crystals, wash with a small amount of cold distilled water, and dry in a desiccator.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

A thorough characterization is essential to confirm the successful synthesis of the desired compound and to assess its purity and structural integrity. The following are the key analytical techniques employed for this purpose.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the characteristic vibrations of the silicotungstate anion's Keggin structure.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: The solid this compound sample is finely ground and mixed with potassium bromide (KBr) powder. This mixture is then pressed into a thin, transparent pellet.

-

Instrumentation: A Fourier-Transform Infrared Spectrophotometer.

-

Analysis: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Expected Data:

The FT-IR spectrum of this compound is dominated by the vibrations of the W-O and Si-O bonds within the Keggin unit.

| Wavenumber (cm⁻¹) | Assignment |

| ~1020 | ν(Si-Oa) asymmetric stretch |

| ~980 | ν(W=Ot) terminal stretch |

| ~925 | νas(W-Ob-W) corner-sharing |

| ~780 | νas(W-Oc-W) edge-sharing |

Note: The exact peak positions may vary slightly depending on the hydration state and the presence of counter-ions.

X-ray Diffraction (XRD)

Powder X-ray diffraction is used to determine the crystalline structure of the synthesized this compound.

Experimental Protocol: X-ray Diffraction

-

Sample Preparation: A fine powder of the crystalline sample is packed into a sample holder.

-

Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source.

-

Analysis: The sample is scanned over a range of 2θ angles, and the diffraction pattern is recorded.

Expected Data:

Thermal Analysis (TGA/DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) provide information about the thermal stability and decomposition of the compound. The data presented here is based on the analysis of silicotungstic acid, which is expected to have a similar thermal decomposition profile for the Keggin anion as its sodium salt, with differences primarily in the initial dehydration steps.

Experimental Protocol: Thermal Analysis

-

Sample Preparation: A small, accurately weighed amount of the sample is placed in an alumina (B75360) or platinum crucible.

-

Instrumentation: A simultaneous TGA/DTA instrument.

-

Analysis: The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air), and the mass loss and temperature differences are recorded.

Expected Data (based on Silicotungstic Acid):

| Temperature Range (°C) | Mass Loss (%) | Event |

| 25 - 200 | Variable | Loss of physisorbed and crystal water |

| 200 - 600 | ~1.5-2.0 | Loss of constitutional water (protons) |

| > 600 | Gradual | Decomposition of the Keggin structure to oxides |

Elemental Analysis

Elemental analysis is crucial for confirming the empirical formula of the synthesized this compound.

Experimental Protocol: Elemental Analysis

-

Instrumentation: Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) for Na, Si, and W determination.

-

Sample Preparation: The sample is accurately weighed and digested in an appropriate acidic matrix to ensure complete dissolution before analysis.

Expected Composition for Na₄SiW₁₂O₄₀:

| Element | Atomic Mass ( g/mol ) | % Composition |

| Sodium (Na) | 22.99 | 3.12 |

| Silicon (Si) | 28.09 | 0.96 |

| Tungsten (W) | 183.84 | 75.05 |

| Oxygen (O) | 16.00 | 21.87 |

Characterization Workflow Diagram

Caption: Logical flow of the characterization process.

Conclusion

This technical guide has provided a detailed framework for the synthesis and characterization of this compound. The presented protocols and expected data are intended to serve as a valuable resource for researchers and professionals. The successful synthesis and thorough characterization of this compound are critical first steps for its application in diverse fields, including the development of novel therapeutic agents and drug delivery systems. While the provided synthesis is a probable route, further optimization and detailed reporting in peer-reviewed literature would be beneficial to the scientific community.

physical and chemical properties of sodium silicotungstate

This technical guide provides an in-depth overview of the physical and chemical properties of sodium silicotungstate, tailored for researchers, scientists, and professionals in drug development. It covers key quantitative data, detailed experimental protocols, and an exploration of its applications.

Physical Properties

This compound is a white, crystalline powder. It is recognized for its fine grain, which makes it an excellent negative stain for transmission electron microscopy (TEM), providing good contrast for visualizing small particles and individual molecules.

Quantitative Physical Data

A summary of the key physical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | Na₄SiW₁₂O₄₀ | |

| Molecular Weight | 2970.1 g/mol | |

| Appearance | Colorless crystalline or Whitish crystalline powder | |

| Crystal Structure | Triclinic | |

| Solubility | Soluble in water, acid, and ammonia (B1221849) solution; slightly soluble in ethanol. | |

| Decomposition Temperature | Loses 7 water molecules at 100°C and decomposes at higher temperatures. |

Chemical Properties

This compound is a salt of silicotungstic acid, a heteropoly acid. Its chemical behavior is largely defined by the central silicate (B1173343) anion encapsulated within a cage of tungsten and oxygen atoms.

Spectroscopic Data

Detailed spectroscopic data for this compound is not extensively available in the public domain. However, characteristic vibrational modes can be inferred from the spectra of related silicotungstic acid and other tungstate (B81510) compounds.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of silicotungstic acid, a closely related compound, exhibits characteristic peaks corresponding to the vibrations of the Keggin anion structure. These include vibrations at approximately 1015 cm⁻¹ (W=O), 975 cm⁻¹ (Si-O), 905 cm⁻¹ (W-O-W bridge), and 740 cm⁻¹ (W-O-W). Similar peaks would be expected for this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

²⁹Si NMR: Solid-state ²⁹Si NMR can provide information about the silicon environment. The chemical shift is sensitive to the coordination and connectivity of the SiO₄ tetrahedron.

-

¹⁸³W NMR: ¹⁸³W NMR is a powerful technique for characterizing polyoxotungstates, as the chemical shifts are highly sensitive to the local environment of the tungsten atoms.

-

Experimental Protocols

Synthesis of this compound

Negative Staining Protocol for Transmission Electron Microscopy

This compound is widely used as a negative stain in TEM. The following is a generalized protocol for its application.

Materials:

-

This compound powder

-

Ultrapure water

-

1M NaOH (for pH adjustment)

-

Sample suspended in a suitable buffer (e.g., HEPES, PIPES, or ammonium (B1175870) acetate)

-

TEM grids (e.g., carbon-coated copper grids)

-

Micropipettes

-

Filter paper

-

Parafilm

Procedure:

-

Stain Preparation:

-

Prepare a 1-5% (w/v) solution of this compound in ultrapure water.

-

Adjust the pH of the solution to between 5.0 and 8.0 using 1M NaOH, as required for the specific sample.

-

Filter the stain solution through a 0.22 µm syringe filter to remove any aggregates.

-

-

Grid Preparation:

-

Place a TEM grid on a clean, hydrophobic surface, such as Parafilm.

-

Apply a 3-5 µL drop of the sample suspension onto the grid and allow it to adsorb for 30-60 seconds.

-

-

Washing (Optional):

-

If the sample buffer contains high concentrations of non-volatile salts (e.g., phosphate), a washing step is necessary.

-

Blot the excess sample solution with filter paper.

-

Wash the grid by placing it on a drop of ultrapure water or a volatile buffer for a few seconds. Repeat this step 1-2 times.

-

-

Staining:

-

Blot the excess washing solution.

-

Apply a 3-5 µL drop of the this compound solution to the grid for 30-60 seconds.

-

Carefully blot the excess stain from the edge of the grid using filter paper, leaving a thin film of stain embedding the sample.

-

-

Drying:

-

Allow the grid to air-dry completely before inserting it into the electron microscope.

-

Applications

The primary application of this compound is as a negative staining agent in electron microscopy. Its high density and ability to form a fine, amorphous film make it ideal for providing contrast to biological macromolecules and nanoparticles.

Catalysis

While silicotungstic acid is a known catalyst, for example in the oxidation of ethylene (B1197577) to acetic acid, specific, detailed applications of this compound as a catalyst are not well-documented in the available literature.

Drug Development

There is no direct evidence from the search results to suggest that this compound is currently used as a therapeutic agent in drug development. Its application in this field is likely limited to its use as a characterization tool (e.g., for visualizing drug delivery vehicles like nanoparticles via TEM).

Safety and Handling

This compound is harmful if swallowed or inhaled and causes skin and serious eye irritation. Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be worn when handling the powder.

Visualizations

Experimental Workflow for Negative Staining TEM

The following diagram illustrates the key steps in preparing a sample for transmission electron microscopy using this compound as a negative stain.

Caption: A flowchart of the experimental protocol for negative staining.

Sodium Silicotungstate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Core Properties, Experimental Protocols, and Broader Therapeutic Context of Sodium Silicotungstate

Introduction

This compound is an inorganic salt belonging to the class of polyoxometalates (POMs). It is widely recognized in the scientific community for its application as a high-contrast negative stain in electron microscopy, enabling the visualization of macromolecules and biological assemblies. While not a therapeutic agent in itself, its parent class of polyoxometalates is the subject of growing interest in drug development for their potential antiviral, antibacterial, and anticancer properties. This technical guide provides a detailed overview of this compound, including its fundamental chemical properties, experimental protocols for its primary application, and a discussion of its relevance within the broader context of medicinal polyoxometalate chemistry.

Core Chemical and Physical Properties

This compound is a well-defined chemical entity with the following key identifiers and properties.

| Property | Value | Source |

| CAS Number | 12027-47-3 | [1] |

| Molecular Formula | H₄Na₄O₄₀SiW₁₂ | [1] |

| Molecular Weight | 2970.1 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Solubility | Soluble in water | [3] |

Synthesis and Structure

While detailed, step-by-step synthesis protocols for this compound are not widely published in standard laboratory manuals, the general principle involves the acidification of a solution containing sodium tungstate (B81510) and a silicate (B1173343) source. The resulting silicotungstic acid can then be neutralized with a sodium base to yield the sodium salt.

The core of this compound is the Keggin anion, [SiW₁₂O₄₀]⁴⁻. This structure consists of a central tetrahedral silicate ion (SiO₄) surrounded by twelve tungsten oxide octahedra (WO₆). This arrangement forms a highly symmetrical, cage-like structure that is responsible for its stability and properties as a dense staining agent.

Experimental Protocols: Negative Staining for Electron Microscopy

The primary application of this compound in life sciences research is as a negative stain for transmission electron microscopy (TEM). Its high electron density provides excellent contrast, allowing for the detailed visualization of biological macromolecules.

Materials

-

This compound powder

-

Ultrapure water

-

Hydrophilic-treated TEM grids (e.g., carbon-coated copper grids)

-

Micropipettes

-

Filter paper

-

Sample solution (e.g., purified protein, virus, or other macromolecular complex)

Protocol: Single-Droplet Method

-

Stain Preparation: Prepare a 1-2% (w/v) solution of this compound in ultrapure water.[4] Adjust the pH to between 5.0 and 8.0 using a dilute NaOH or HCl solution, depending on the requirements of the biological sample.[4]

-

Sample and Stain Mixture: On a clean, hydrophobic surface (e.g., parafilm), place a 5 µL drop of the sample solution and a 5 µL drop of the this compound solution.

-

Grid Application: Using fine-tipped forceps, carefully touch the hydrophilic side of a TEM grid to the surface of the sample-stain mixture drop for 30-60 seconds.

-

Blotting: Gently blot the excess liquid from the edge of the grid using a piece of filter paper. Be careful not to touch the grid surface.

-

Drying: Allow the grid to air-dry completely before inserting it into the electron microscope.

Experimental Workflow for Negative Staining

Relevance to Drug Development: The Polyoxometalate Context

While this compound is not directly used as a therapeutic, the broader class of polyoxometalates (POMs) has garnered significant attention in the field of drug development.[5] POMs, including various tungstates and molybdates, have demonstrated a range of biological activities.

Antiviral, Antibacterial, and Antitumor Activity of Polyoxometalates

Research has shown that certain POMs exhibit potent antiviral, antibacterial, and antitumor properties.[6][7] The proposed mechanisms of action are diverse and include the inhibition of key enzymes and interference with cellular signaling pathways. For instance, some POMs have been shown to inhibit viral replication and entry into host cells.[6] In the context of cancer, some polyoxometalates have been investigated for their ability to induce apoptosis in cancer cells.

It is the unique, well-defined structures and tunable chemical properties of POMs that make them intriguing candidates for the design of novel inorganic drugs. The Keggin structure, exemplified by the silicotungstate anion, provides a robust scaffold that can be chemically modified to enhance biological activity and reduce toxicity.

Logical Relationship: this compound to Drug Discovery

Conclusion

This compound is a valuable tool for researchers in structural biology and related fields, primarily due to its efficacy as a negative stain in electron microscopy. Its well-defined chemical and physical properties make it a reliable reagent for visualizing the ultrastructure of biological macromolecules. While its direct role in drug development is limited, its identity as a polyoxometalate places it within a class of compounds with significant therapeutic potential. The ongoing research into the biological activities of POMs may pave the way for novel inorganic pharmaceuticals, and the principles learned from well-characterized POMs like this compound will be instrumental in this endeavor. This guide serves as a foundational resource for scientists and drug development professionals seeking to understand and utilize this important chemical compound.

References

- 1. This compound | H4Na4O40SiW12 | CID 25113564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. agarscientific.com [agarscientific.com]

- 3. agarscientific.com [agarscientific.com]

- 4. web.path.ox.ac.uk [web.path.ox.ac.uk]

- 5. Polyoxometalate-based materials in therapeutic and biomedical applications: current status and perspective - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. Review of Some Applications of Polyoxometalates – Oriental Journal of Chemistry [orientjchem.org]

- 7. Promising application of polyoxometalates in the treatment of cancer, infectious diseases and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of Sodium Silicotungstate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium silicotungstate (Na₄SiW₁₂O₄₀) is a heteropolyacid salt with a complex Keggin structure. It finds applications in catalysis, as a reagent in chemical analysis, and as a negative stain in electron microscopy.[1][2][3] A thorough understanding of its solubility in various solvents is crucial for its effective application in these fields, particularly in the context of drug development where it may be used as a reagent or in formulation studies. This technical guide provides a comprehensive overview of the available solubility data for this compound, details experimental protocols for its determination, and presents a logical workflow for solubility assessment.

Solubility of this compound

| Solvent | Chemical Formula | Qualitative Solubility | Quantitative Solubility ( g/100 mL) | Citation |

| Water | H₂O | Soluble | Not Determined | [5] |

| Acidic Solutions | e.g., HCl | Soluble | Not Determined | [5] |

| Ammonia Solution | NH₄OH | Soluble | Not Determined | [5] |

| Ethanol | C₂H₅OH | Slightly Soluble | Not Determined | [5] |

Note: The lack of precise quantitative data highlights a knowledge gap and underscores the importance of experimental determination for specific applications.

Experimental Protocols for Solubility Determination

Given the absence of specific quantitative data, researchers will need to determine the solubility of this compound experimentally. The following are detailed methodologies adapted from established protocols for inorganic salts.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method, considered the "gold standard," determines the equilibrium solubility of a compound.[6]

Principle: A surplus of the solid solute is agitated in a solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then measured.

Apparatus and Reagents:

-

This compound (analytical grade)

-

Solvent of interest (e.g., deionized water, ethanol)

-

Volumetric flasks

-

Mechanical shaker or orbital incubator capable of maintaining a constant temperature

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm pore size)

-

Analytical balance

-

UV-Vis Spectrophotometer or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed flask. The excess solid should be clearly visible.

-

Place the flask in a mechanical shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours).[4] Preliminary studies may be required to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

To remove any undissolved solid, centrifuge the withdrawn sample.

-

Filter the supernatant through a syringe filter. This step is critical to ensure only the dissolved solid is measured.

-

-

Quantification:

-

Accurately dilute the clear, filtered solution with the solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted solution using a suitable analytical technique.

-

UV-Vis Spectrophotometry: Measure the absorbance at a predetermined wavelength corresponding to the tungstate (B81510) species. A calibration curve must be prepared using standard solutions of known concentrations.

-

ICP-MS: This technique can be used to determine the concentration of tungsten, which can then be used to calculate the concentration of this compound. This is a more sensitive and specific method.

-

-

-

Calculation:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units (e.g., g/100 mL, mol/L).

-

Kinetic Solubility Determination (Turbidimetric Method)

This high-throughput method is useful for rapid screening and provides an estimate of the solubility under non-equilibrium conditions.[2][5]

Principle: A concentrated stock solution of the compound in a miscible solvent (e.g., DMSO) is added to the aqueous solvent of interest. The concentration at which precipitation is first observed (indicated by an increase in turbidity) is taken as the kinetic solubility.

Apparatus and Reagents:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4)

-

96-well microplate

-

Plate reader with turbidity measurement capabilities (nephelometer or spectrophotometer at a wavelength like 620 nm)

-

Multichannel pipette

Procedure:

-

Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

-

Serial Dilution:

-

In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

-

-

Addition to Aqueous Buffer:

-

Transfer a small, fixed volume of each DMSO solution to corresponding wells of another 96-well plate containing the aqueous buffer. This will induce precipitation if the solubility limit is exceeded.

-

-

Incubation and Measurement:

-

Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.[7]

-

Measure the turbidity of each well using a plate reader.

-

-

Data Analysis:

-

Plot the turbidity reading against the concentration of this compound.

-

The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed compared to a blank (buffer with DMSO only).

-

Workflow and Visualization

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

Caption: Workflow for experimental solubility determination.

Caption: Factors influencing this compound solubility.

Conclusion

While qualitative data indicates that this compound is soluble in aqueous and ammoniacal solutions and slightly soluble in ethanol, a significant lack of quantitative data necessitates experimental determination for specific applications. The shake-flask method for thermodynamic solubility and the turbidimetric method for kinetic solubility are robust protocols that can be employed to generate reliable data. The provided workflows offer a systematic approach to assessing the solubility of this compound, which is essential for its informed use in research and development.

References

- 1. fountainheadpress.com [fountainheadpress.com]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 5. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. evotec.com [evotec.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Sodium Silicotungstate

Introduction

Sodium silicotungstate is a salt of silicotungstic acid, belonging to the family of polyoxometalates (POMs) with the Keggin structure. These compounds are of significant interest in catalysis, materials science, and medicine. Their thermal stability is a critical parameter that dictates their applicability in high-temperature processes and influences their shelf-life and handling requirements. This guide provides a detailed examination of the anticipated thermal stability and decomposition pathway of this compound, drawing on data from closely related compounds. It also outlines the key experimental protocols for characterizing its thermal behavior.

Thermal Stability and Decomposition Pathway

The thermal decomposition of hydrated this compound is expected to be a multi-step process, primarily involving dehydration, dehydroxylation, and the eventual collapse of the Keggin anion framework at elevated temperatures.

2.1 Dehydration: Hydrated forms of this compound will initially lose water of crystallization at relatively low temperatures, typically below 200°C. The exact temperature and number of steps will depend on the degree of hydration and the strength of the water-crystal lattice interactions. This process is generally reversible. For instance, the dihydrate form of sodium tungstate (B81510) loses its water of hydration at around 100°C.[1][2]

2.2 Dehydroxylation and Decomposition of the Keggin Anion: Following dehydration, the anhydrous this compound is expected to be stable over a considerable temperature range. The decomposition of the [SiW₁₂O₄₀]⁴⁻ Keggin anion is an irreversible process that occurs at higher temperatures. This breakdown involves the loss of constitutional oxygen atoms as water, leading to the collapse of the polyoxometalate structure. For related polyoxometalates, this structural damage can begin in the range of 275-420°C.[3] The final decomposition products are expected to be a mixture of silicon dioxide (SiO₂) and sodium tungstates, which will further decompose or undergo phase transitions at even higher temperatures.

2.3 High-Temperature Transformations of Decomposition Products: The resulting sodium tungstates and silicon dioxide will undergo further transformations at very high temperatures. Anhydrous sodium tungstate (Na₂WO₄) exhibits multiple phase transitions at elevated temperatures. It has a melting point of approximately 698°C.[1][4] Above this temperature, it is a molten salt, and upon further heating, it will decompose, emitting toxic fumes of sodium oxide.[1]

Quantitative Thermal Analysis Data (for Analogous Compounds)

Due to the absence of specific data for this compound, the following tables summarize the thermal events for related sodium tungstate and molybdate (B1676688) compounds to provide a comparative reference.

Table 1: Thermal Events for Sodium Tungstate (Na₂WO₄)

| Thermal Event | Temperature (°C) | Notes |

| Dehydration of Na₂WO₄·2H₂O | ~100 | Loss of two water molecules. |

| Phase Transition (III → II) | 587.6 - 588.8 | Solid-state phase transition. |

| Phase Transition (II → I) | >588.8 | Solid-state phase transition. |

| Melting Point | 695.5 - 698 | Transition to the liquid phase.[1][4] |

| Decomposition | >1000 (on strong heating) | Emits fumes of sodium oxide.[1] |

Table 2: Thermal Events for Sodium Molybdate (Na₂MoO₄)

| Thermal Event | Temperature (°C) | Notes |

| Phase Transition (IV → III) | 444 | Solid-state phase transition. |

| Phase Transition (III → II) | 592 | Solid-state phase transition. |

| Phase Transition (II → I) | 637 | Solid-state phase transition. |

| Melting Point | 687 | Transition to the liquid phase. |

Experimental Protocols

The thermal stability and decomposition of this compound can be thoroughly investigated using a combination of thermoanalytical techniques.

4.1 Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the temperature and mass loss associated with dehydration and decomposition, and to measure the heat flow associated with phase transitions and reactions.

Methodology:

-

Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed into an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrumentation: A simultaneous TGA/DSC instrument is used.

-

Experimental Conditions:

-

Atmosphere: A controlled atmosphere of inert gas (e.g., nitrogen or argon) or air, with a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 1000°C or higher) at a constant heating rate (e.g., 10°C/min).

-

Data Acquisition: The instrument continuously records the sample mass (TGA) and the differential heat flow (DSC) as a function of temperature.

-

-

Data Analysis: The resulting TGA curve is analyzed to identify the temperatures of mass loss and to quantify the percentage of mass lost at each step. The DSC curve is analyzed to identify the temperatures of endothermic and exothermic events, such as melting, crystallization, and solid-state phase transitions.

4.2 High-Temperature X-ray Diffraction (HT-XRD)

Objective: To identify the crystalline phases present in the material as a function of temperature and to observe phase transitions and the formation of decomposition products in real-time.

Methodology:

-

Sample Preparation: A powdered sample of this compound is placed on a high-temperature sample stage (e.g., a platinum strip).

-

Instrumentation: An X-ray diffractometer equipped with a high-temperature chamber.

-

Experimental Conditions:

-

Atmosphere: The experiment can be conducted under vacuum, in an inert atmosphere, or in air.

-

Temperature Program: The sample is heated to a series of desired temperatures. At each temperature, the sample is allowed to equilibrate for a short period.

-

Data Acquisition: An XRD pattern is collected at each temperature setpoint.

-

-

Data Analysis: The series of XRD patterns is analyzed to identify the crystalline phases present at each temperature by comparing the diffraction peaks to known crystallographic databases. This allows for the direct observation of phase transitions and the identification of the crystalline products of decomposition.

4.3 Evolved Gas Analysis (EGA) using TGA-MS or TGA-FTIR

Objective: To identify the gaseous species evolved during the thermal decomposition of the sample.

Methodology:

-

Instrumentation: The outlet of a TGA instrument is coupled to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer via a heated transfer line.

-

Experimental Conditions: The TGA experiment is performed as described in section 4.1.

-

Data Acquisition: As gases are evolved from the sample in the TGA furnace, they are continuously transferred to the MS or FTIR for analysis. The MS provides mass-to-charge ratio information of the evolved species, while the FTIR provides their infrared absorption spectra.

-

Data Analysis: The MS and FTIR data are correlated with the mass loss events observed in the TGA curve to identify the specific gaseous products (e.g., water, carbon oxides) released at each stage of decomposition.

Visualizations

5.1 Experimental Workflow

Caption: Experimental workflow for thermal analysis.

5.2 Hypothetical Thermal Decomposition Pathway

Caption: Hypothetical decomposition of this compound.

References

The Genesis of a Versatile Catalyst: A Technical Guide to the History, Discovery, and Application of Silicotungstate Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of silicotungstate compounds, a significant class of polyoxometalates. Delving into their historical discovery, this document details the scientific milestones and key figures that have shaped our understanding of these versatile materials. Furthermore, it offers comprehensive experimental protocols for their synthesis and presents a curated summary of their quantitative characterization data. A particular focus is placed on their emerging roles in drug development, illustrating their interaction with critical biological signaling pathways.

A Journey Through Time: The History and Discovery of Silicotungstate Compounds

The story of silicotungstate compounds is intrinsically linked to the broader history of polyoxometalate (POM) chemistry. While a definitive "discoverer" of the first silicotungstate compound remains to be pinpointed in historical records, the foundational work on its constituent elements laid the groundwork for its eventual synthesis and characterization.

The early 19th century witnessed pioneering work in the field of inorganic chemistry. Jöns Jacob Berzelius, a Swedish chemist, is credited with the first isolation of silicon in 1823. His extensive work on silicon and its compounds was a crucial precursor to the synthesis of silicates. In parallel, research into tungstates was progressing, with significant contributions from chemists like Jean Charles Galissard de Marignac in the mid-19th century, who investigated the complex chemistry of tungstates and other related compounds.

The conceptual breakthrough for heteropolyacids, the class to which silicotungstic acid belongs, occurred in 1826 with the report of ammonium (B1175870) phosphomolybdate. However, it was not until 1934 that the seminal structure of the isostructural phosphotungstate anion, [PW₁₂O₄₀]³⁻, was elucidated by J.F. Keggin through X-ray crystallography. This structure, now famously known as the "Keggin structure," provided the framework for understanding a vast family of polyoxometalates, including silicotungstates. The silicotungstate anion, [SiW₁₂O₄₀]⁴⁻, shares this Keggin architecture, with a central silicate (B1173343) tetrahedron encapsulated by twelve tungsten-oxygen octahedra.

The first documented syntheses of silicotungstic acid likely emerged from the systematic investigation of tungstate (B81510) and silicate chemistry in acidic solutions. The general synthetic route, which involves the acidification of a solution containing sodium silicate and sodium tungstate, became the standard method for producing this important compound.

Synthesis and Characterization: Experimental Protocols and Data

The synthesis and characterization of silicotungstate compounds are fundamental to their study and application. This section provides detailed experimental protocols for the synthesis of the most common silicotungstate, 12-tungstosilicic acid (H₄[SiW₁₂O₄₀]), and summarizes key characterization data.

Experimental Protocols

2.1.1. Synthesis of 12-Tungstosilicic Acid via Ether Extraction Method

This method is a classical and reliable procedure for obtaining high-purity 12-tungstosilicic acid.

-

Materials:

-

Sodium tungstate dihydrate (Na₂WO₄·2H₂O)

-

Sodium silicate solution (e.g., water glass)

-

Concentrated hydrochloric acid (HCl)

-

Diethyl ether ((C₂H₅)₂O)

-

Distilled water

-

-

Procedure:

-

A solution of sodium tungstate is prepared by dissolving a stoichiometric amount of sodium tungstate dihydrate in hot distilled water.

-

A solution of sodium silicate is added to the hot tungstate solution with vigorous stirring.

-

The mixture is acidified by the dropwise addition of concentrated hydrochloric acid until the pH is strongly acidic. A white precipitate may form.

-

The acidified solution is cooled to room temperature and transferred to a separatory funnel.

-

An equal volume of diethyl ether is added, and the mixture is shaken vigorously. The silicotungstic acid will be extracted into the ether phase, forming a dense, oily layer at the bottom.

-

The lower ether-acid layer is carefully separated.

-

The ether is removed from the collected layer by gentle heating in a fume hood or by rotary evaporation to yield crystalline 12-tungstosilicic acid hydrate.

-

The resulting crystals can be further purified by recrystallization from water.

-

2.1.2. Synthesis of Silicotungstic Acid via Sol-Gel Method

The sol-gel method offers an alternative route to produce silicotungstic acid, often resulting in materials with high surface area.

-

Materials:

-

Tetraethyl orthosilicate (B98303) (TEOS, Si(OC₂H₅)₄)

-

Sodium tungstate dihydrate (Na₂WO₄·2H₂O)

-

Ethanol (C₂H₅OH)

-

Distilled water

-

Acid catalyst (e.g., HCl)

-

-

Procedure:

-

TEOS is hydrolyzed by mixing with a solution of water and ethanol, typically with a small amount of acid catalyst to control the hydrolysis rate.

-

A separate aqueous solution of sodium tungstate is prepared.

-

The hydrolyzed TEOS solution is slowly added to the sodium tungstate solution under continuous stirring.

-

The pH of the resulting sol is adjusted to the acidic range to promote the formation of the silicotungstate Keggin structure.

-

The sol is allowed to age, during which it forms a gel.

-

The gel is then dried under controlled conditions (e.g., in an oven at a specific temperature) to remove the solvent and form the solid silicotungstic acid.

-

Data Presentation

The following tables summarize key quantitative data for 12-tungstosilicic acid (H₄[SiW₁₂O₄₀]).

Table 1: Physicochemical Properties of 12-Tungstosilicic Acid

| Property | Value |

| Chemical Formula | H₄[SiW₁₂O₄₀] |

| Molar Mass | 2878.17 g/mol (anhydrous) |

| Appearance | White to yellowish crystalline solid |

| Solubility | Highly soluble in water and polar organic solvents |

| Crystal System | Cubic (for certain hydrates) |

| Keggin Anion Diameter | ~1 nm |

Table 2: Hydration States of 12-Tungstosilicic Acid

| Hydrate Formula | Number of Water Molecules (n) |

| H₄[SiW₁₂O₄₀]·29H₂O | 29 (in freshly prepared samples) |

| H₄[SiW₁₂O₄₀]·24H₂O | 24 |

| H₄[SiW₁₂O₄₀]·14H₂O | 14 |

| H₄[SiW₁₂O₄₀]·6H₂O | 6 (after prolonged desiccation) |

| H₄[SiW₁₂O₄₀] | 0 (anhydrous) |

Table 3: Spectroscopic Data for the [SiW₁₂O₄₀]⁴⁻ Anion

| Technique | Key Features and Peak Positions (cm⁻¹) |

| FTIR Spectroscopy | ~1020 (νas(Si-Oa))~980 (νas(W=Ot))~925 (νas(W-Ob-W))~780 (νas(W-Oc-W)) |

| Raman Spectroscopy | ~1010 (νs(W=Ot))~990 (νs(Si-Oa))~550, ~220 (δ(O-W-O)) |

| XRD (Powder) | Characteristic peaks corresponding to the Keggin structure, with positions dependent on the hydration state. |

Note: νas = asymmetric stretching, νs = symmetric stretching, δ = bending; Ot = terminal oxygen, Oa, Ob, Oc = bridging oxygens.

Silicotungstates in Drug Development: Targeting Key Signaling Pathways

The unique properties of silicotungstate compounds, including their size, charge, and ability to interact with biological macromolecules, have made them promising candidates for various applications in drug development. Their mechanism of action often involves the modulation of critical cellular signaling pathways.

Inhibition of Angiogenesis via the VEGF Signaling Pathway

Angiogenesis, the formation of new blood vessels, is a crucial process in tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) is a key signaling protein that promotes angiogenesis. Polyoxometalates, including silicotungstates, have been shown to inhibit angiogenesis by interfering with the VEGF signaling pathway. They can bind to VEGF, preventing it from activating its receptor (VEGFR) on endothelial cells. This inhibition blocks the downstream signaling cascade that leads to cell proliferation, migration, and the formation of new blood vessels.

Inhibition of Amyloid-β Aggregation in Alzheimer's Disease

Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. Polyoxometalates, including silicotungstates, have demonstrated the ability to inhibit the aggregation of Aβ peptides. The highly negative charge and the specific size and shape of the silicotungstate anion allow it to interact with the positively charged residues of the Aβ monomer, thereby preventing its misfolding and subsequent aggregation into neurotoxic oligomers and fibrils. This inhibitory action on a key pathological hallmark of Alzheimer's disease highlights the therapeutic potential of these compounds in neurodegenerative disorders.

Conclusion and Future Directions

Silicotungstate compounds have a rich history rooted in the fundamental discoveries of inorganic chemistry. Their well-defined Keggin structure and tunable properties have made them a subject of intense research and a versatile tool in various scientific disciplines. The detailed experimental protocols and characterization data provided in this guide serve as a valuable resource for researchers working with these materials.

The exploration of silicotungstates in drug development is a particularly exciting frontier. Their ability to modulate key signaling pathways, such as the VEGF pathway in angiogenesis and the amyloid-β aggregation cascade in Alzheimer's disease, underscores their potential as therapeutic agents. Future research will likely focus on the design of functionalized silicotungstate compounds with enhanced specificity and efficacy, as well as the development of targeted delivery systems to minimize off-target effects. The continued investigation of these remarkable inorganic clusters holds great promise for advancing both fundamental science and clinical applications.

Spectroscopic Properties of Sodium Silicotungstate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) and Raman spectroscopic properties of sodium silicotungstate (Na₄[SiW₁₂O₄₀]). Vibrational spectroscopy is a powerful, non-destructive technique for confirming the structural integrity of the silicotungstate Keggin anion, a cornerstone of polyoxometalate chemistry with applications ranging from catalysis to medicine. This document details experimental protocols, presents quantitative spectral data, and explains the structural origin of the observed vibrational modes.

Introduction to Vibrational Spectroscopy of Keggin Anions

This compound is an inorganic salt featuring the α-Keggin heteropolyanion, [SiW₁₂O₄₀]⁴⁻. This structure consists of a central silicate (B1173343) (SiO₄) tetrahedron surrounded by twelve tungsten-oxygen (WO₆) octahedra. The overall structure possesses tetrahedral (T_d) symmetry.

The vibrational spectrum of the [SiW₁₂O₄₀]⁴⁻ anion is characterized by specific stretching and bending modes of its various metal-oxygen bonds. These vibrations serve as a unique "fingerprint" for the Keggin structure. The primary vibrations occur in the 1100-400 cm⁻¹ region and are associated with four distinct types of oxygen atoms in the framework:

-

O_a : The internal oxygen atoms connecting the central Si atom to the W atoms (Si–O_a–W).

-

O_b : The corner-sharing bridging oxygen atoms connecting two different W₃O₁₃ units (W–O_b–W).

-

O_c : The edge-sharing bridging oxygen atoms within a single W₃O₁₃ unit (W–O_c–W).

-

O_d : The terminal, unshared oxygen atoms double-bonded to each tungsten atom (W=O_d).

Infrared (IR) and Raman spectroscopy are complementary techniques governed by different selection rules. IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy detects vibrations that cause a change in the molecule's polarizability.[1] For the high-symmetry Keggin anion, this complementarity is essential for observing a complete set of characteristic vibrational modes.

Experimental Protocols

Accurate and reproducible spectroscopic data depend on meticulous sample preparation and proper instrument configuration. The following sections describe standard protocols for obtaining IR and Raman spectra of solid this compound.

Infrared (IR) Spectroscopy: KBr Pellet Method

The most common method for obtaining the IR spectrum of a solid powder like this compound is the potassium bromide (KBr) pellet technique. KBr is used because it is transparent to IR radiation in the typical mid-IR range (4000-400 cm⁻¹) and forms a clear, glass-like disc under pressure.

Methodology:

-

Drying: Ensure all equipment (agate mortar, pestle, die set) and the KBr powder are scrupulously dry to avoid interference from water absorption bands. Spectroscopic grade KBr should be dried in an oven and stored in a desiccator.

-

Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr powder. The ideal sample concentration is between 0.5% and 1% by weight.

-

Grinding and Mixing: Add the sample and KBr to an agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The goal is to reduce sample particle size to minimize light scattering.

-

Pellet Pressing: Transfer a small amount of the mixture into the pellet die. Assemble the die and place it in a hydraulic press. Apply a pressure of approximately 8-10 metric tons for 1-2 minutes. This should produce a thin, transparent, or translucent pellet.

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Collect a background spectrum of the empty spectrometer chamber to account for atmospheric CO₂ and water vapor.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are recorded in the 4000-400 cm⁻¹ range.

-

Raman Spectroscopy

Raman spectroscopy of solid this compound is often simpler in terms of sample preparation, as it can be performed directly on the crystalline powder.

Methodology:

-

Sample Preparation: Place a small amount of the crystalline this compound powder into a sample holder, such as a small cup or onto a microscope slide.

-

Instrumentation:

-

Use a Raman microspectrometer equipped with a monochromatic laser source. Common excitation wavelengths include 532 nm (green), 633 nm (red), or 785 nm (near-infrared). The choice of laser may be adjusted to minimize fluorescence from the sample or impurities.

-

The laser is focused onto the sample through a microscope objective.

-

-

Data Acquisition:

-

Calibrate the spectrometer using a known standard, such as a silicon wafer (which has a sharp peak at 520.7 cm⁻¹).

-

Focus the laser on the sample powder.

-

Collect the scattered light. A notch or edge filter is used to remove the intense Rayleigh scattered light (at the same frequency as the laser).

-

The remaining Raman scattered light is dispersed by a grating and detected by a CCD camera.

-

Acquisition parameters (e.g., laser power, exposure time, number of accumulations) should be optimized to achieve a good signal-to-noise ratio without causing thermal damage to the sample.

-

Quantitative Spectroscopic Data

The vibrational spectra of the α-[SiW₁₂O₄₀]⁴⁻ anion are well-characterized. The primary bands of interest appear below 1100 cm⁻¹. The data presented below are based on the foundational work by Rocchiccioli-Deltcheff et al. and are characteristic of the α-Keggin structure.

Table 1: Infrared (IR) Spectral Data for the [SiW₁₂O₄₀]⁴⁻ Anion

| Wavenumber (cm⁻¹) | Relative Intensity | Vibrational Mode Assignment |

| ~1020 | Very Strong | ν_as(Si–O_a) |

| ~980 | Very Strong | ν_as(W=O_d) |

| ~925 | Very Strong | ν_as(W–O_b–W) |

| ~790 | Very Strong | ν_as(W–O_c–W) |

| ~535 | Medium | δ(W–O–W) |

| ~470 | Weak | δ(W–O–W) |

Table 2: Raman Spectral Data for the [SiW₁₂O₄₀]⁴⁻ Anion

| Wavenumber (cm⁻¹) | Relative Intensity | Vibrational Mode Assignment |

| ~1011 | Very Strong, Polarized | ν_s(W=O_d) |

| ~988 | Medium, Depolarized | ν_as(W=O_d) |

| ~970 | Shoulder | ν(Si–O_a) |

| ~920 | Weak | ν_as(W–O_b–W) |

| ~780 | Very Weak | ν_s(W–O_c–W) |

| ~545 | Medium | δ(W–O–W) |

| ~375 | Medium | δ(W–O–W) |

| ~225 | Strong | δ(O–W–O) & Lattice Modes |

Note: ν = stretching; δ = bending; as = asymmetric; s = symmetric. Intensities are qualitative.

Interpretation of Spectra and Structural Correlation

The vibrational bands observed in the IR and Raman spectra can be directly correlated to the specific types of M-O bonds within the Keggin anion structure. The diagram below illustrates this relationship.

Key Spectral Features:

-

1020-1010 cm⁻¹ Region: The strong IR band around 1020 cm⁻¹ is assigned to the asymmetric stretch of the internal Si–O_a bonds. The very strong, polarized Raman band around 1011 cm⁻¹ is due to the symmetric stretch of all terminal W=O_d bonds and is highly characteristic of the Keggin structure.[2]

-

980 cm⁻¹ Region: A very strong band in the IR spectrum at ~980 cm⁻¹ is assigned to the asymmetric stretching of the terminal W=O_d bonds.[3][4]

-

925 cm⁻¹ Region: A strong IR absorption at ~925 cm⁻¹ corresponds to the asymmetric stretching of the corner-sharing W–O_b–W bridges that link the W₃O₁₃ units.

-

~800 cm⁻¹ Region: A very strong, broad IR absorption centered around 790-800 cm⁻¹ is characteristic of the asymmetric stretching of the edge-sharing W–O_c–W bridges within each W₃O₁₃ unit.[2][3]

-

Below 600 cm⁻¹: This region contains complex bending modes (δ) of the various W–O–W linkages and lattice modes, which are generally less specific but still contribute to the overall fingerprint of the compound.

The presence of these four distinct and intense bands in the 1100-700 cm⁻¹ region of an IR spectrum is definitive proof of the integrity of the α-Keggin polyoxometalate structure. Any significant deviation in the position or relative intensity of these bands may indicate the presence of different isomers, lacunary (vacant) species, or degradation of the anion.

References

The Electrochemical Versatility of Sodium Silicotungstate: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the electrochemical behavior of sodium silicotungstate, a Keggin-type polyoxometalate (POM). Built around the electrochemically active [SiW₁₂O₄₀]⁴⁻ anion, this compound exhibits remarkable properties as a multi-electron redox agent, making it a compelling candidate for applications ranging from electrocatalysis and energy storage to the development of sophisticated electrochemical sensors. This document details its fundamental redox characteristics, presents quantitative data from electrochemical studies, and outlines key experimental protocols for its characterization and application.

Core Electrochemical Properties

The electrochemical activity of this compound is dominated by the reversible, multi-step reduction and oxidation of the tungsten (W) centers within its Keggin structure. The [SiW₁₂O₄₀]⁴⁻ anion can accept multiple electrons without significant degradation of its core structure, acting as a robust "electron reservoir" or "electron sponge".[1][2] This ability to undergo fast, reversible, multi-electron transfers is central to its utility in various electrochemical applications.[3]

The redox processes are typically observed as a series of distinct waves in cyclic voltammetry (CV). These waves correspond to successive one- or two-electron reductions of the tungsten atoms from the W(VI) to the W(V) state, forming highly colored, mixed-valence "heteropoly blue" species.[3] The precise potentials of these redox events are sensitive to the pH of the electrolyte, the nature of the counter-ion, and the electrode material.[4]

Quantitative Electrochemical Data

The following tables summarize key quantitative parameters for the silicotungstate anion, derived from electrochemical investigations. These values are crucial for designing and modeling electrochemical systems incorporating this material.

| Parameter | Value | Conditions | Reference |

| Apparent Diffusion Coefficient (D_app) | 1.8 x 10⁻⁶ cm²/s | Colloidal suspension of H₄SiW₁₂O₄₀ crystals in a saturated aqueous solution. | [3] |

| Homogeneous Electron Self-Exchange Rate Constant (k_ex) | 1.1 x 10⁸ dm³ mol⁻¹ s⁻¹ | Colloidal suspension of H₄SiW₁₂O₄₀ crystals in a saturated aqueous solution. | [3] |

| Activation Energy for Electron Transfer (E_A) | 18.7 kJ/mol | Facilitating electron transfers between immobilized W(VI) and W(V) redox sites. | [3] |

| Table 1: Charge Transport and Kinetic Parameters for the Silicotungstate Anion. |

| Redox Couple (W⁶⁺/W⁵⁺) | Formal Potential (E°' vs. NHE) | Conditions | Reference |

| 1st Redox Wave | +0.23 V | 0.5 M H₄[SiW₁₂O₄₀] in water (pH 0.5), Glassy Carbon Electrode, Scan Rate: 0.1 V/s. | [1] |

| 2nd Redox Wave | +0.01 V | 0.5 M H₄[SiW₁₂O₄₀] in water (pH 0.5), Glassy Carbon Electrode, Scan Rate: 0.1 V/s. | [1] |

| 3rd Redox Wave | -0.49 V | 0.5 M H₄[SiW₁₂O₄₀] in water (pH 0.5), Glassy Carbon Electrode, Scan Rate: 0.1 V/s. | [1] |

| 4th Redox Wave | -0.87 V | 0.5 M H₄[SiW₁₂O₄₀] in water (pH 0.5), Glassy Carbon Electrode, Scan Rate: 0.1 V/s. | [1] |

| Table 2: Redox Potentials of Silicotungstic Acid in Aqueous Media. Note: The potentials for the sodium salt are expected to be similar, with minor shifts due to the counter-ion. |

Experimental Protocols

Detailed and reproducible experimental procedures are critical for studying the electrochemical behavior of this compound. The following sections provide standardized protocols for cyclic voltammetry analysis and the fabrication of a silicotungstate-modified electrode for sensor applications.

Protocol 1: Cyclic Voltammetry (CV) Analysis

This protocol outlines the procedure for characterizing the fundamental redox behavior of this compound in an aqueous solution.

Objective: To determine the redox potentials and study the reversibility of the electron transfer processes of the [SiW₁₂O₄₀]⁴⁻ anion.

Materials:

-

Potentiostat/Galvanostat system

-

Three-electrode electrochemical cell

-

Working Electrode: Glassy Carbon Electrode (GCE)

-

Reference Electrode: Ag/AgCl (in 3M NaCl or saturated KCl)

-

Counter Electrode: Platinum (Pt) wire or mesh

-

This compound (Na₄[SiW₁₂O₄₀])

-

Supporting Electrolyte: 0.5 M Sodium Sulfate (Na₂SO₄)

-

Sulfuric Acid (H₂SO₄) for pH adjustment

-

High-purity water

-

Polishing materials: Alumina (B75360) slurries (e.g., 0.3 and 0.05 µm) and polishing pads

Procedure:

-

Electrode Preparation:

-

Polish the GCE surface with alumina slurries of decreasing particle size to a mirror finish.

-

Rinse the electrode thoroughly with high-purity water and sonicate for 2-3 minutes in water to remove any polishing residues.

-

Dry the electrode under a stream of nitrogen.

-

-

Electrolyte Preparation:

-

Prepare a 0.5 M Na₂SO₄ solution in high-purity water.

-

Adjust the pH to the desired value (e.g., pH 1-2) by adding concentrated H₂SO₄.

-

Prepare a stock solution of this compound (e.g., 10 mM) in the prepared supporting electrolyte.

-

-

Electrochemical Measurement:

-

Assemble the three-electrode cell with the prepared GCE, Pt counter, and Ag/AgCl reference electrodes.

-

De-aerate the electrolyte solution by bubbling with high-purity nitrogen or argon for at least 15 minutes to remove dissolved oxygen. Maintain a nitrogen/argon blanket over the solution during the experiment.

-

Record a background CV of the supporting electrolyte to establish the potential window.

-

Add the this compound stock solution to the cell to achieve the desired final concentration (e.g., 1 mM).

-

Perform cyclic voltammetry by scanning the potential. A typical range would be from approximately +0.8 V to -0.8 V vs. Ag/AgCl.

-

Vary the scan rate (e.g., from 10 mV/s to 200 mV/s) to investigate the kinetics of the electron transfer process. A diffusion-controlled process will show a linear relationship between peak current and the square root of the scan rate.

-

Protocol 2: Fabrication of a Silicotungstate-Modified Electrode for Ascorbic Acid Sensing

This protocol describes the creation of a chemically modified electrode for the electrocatalytic determination of a target analyte, such as ascorbic acid.[5][6][7][8]

Objective: To immobilize this compound on an electrode surface to create a sensor with catalytic activity towards the oxidation of ascorbic acid.

Materials:

-

This compound

-

Carbon nanotubes (optional, for enhanced surface area and conductivity)

-

Chitosan (B1678972) or Nafion® solution (as a binder)

-

Acetic acid solution (solvent for chitosan)

-

Glassy Carbon Electrode (GCE)

-

Micropipette

Procedure:

-

Prepare the Modifier Suspension:

-

Disperse a known amount of this compound (and carbon nanotubes, if used) in a solvent (e.g., water or a water/ethanol mixture) using an ultrasonic bath to form a stable suspension. A typical concentration might be 1-5 mg/mL.

-

If using chitosan as a binder, prepare a 0.5% chitosan solution in 1% acetic acid. Add the silicotungstate suspension to the chitosan solution and homogenize.

-

-

Electrode Modification:

-

Clean and polish the GCE as described in Protocol 1.

-

Using a micropipette, drop-cast a small, precise volume (e.g., 5-10 µL) of the modifier suspension onto the GCE surface.

-

Allow the solvent to evaporate completely at room temperature or under a gentle heat lamp. This results in a stable film of silicotungstate immobilized on the electrode.

-

-

Sensor Characterization and Application:

-

Characterize the modified electrode using CV in a blank supporting electrolyte (e.g., phosphate (B84403) buffer, pH 7.0) to observe the characteristic redox peaks of the immobilized silicotungstate.

-

To test for ascorbic acid sensing, perform CV or differential pulse voltammetry (DPV) in the phosphate buffer containing various concentrations of ascorbic acid.

-

Observe the significant increase in the anodic peak current and a decrease in the overpotential for ascorbic acid oxidation compared to a bare GCE, demonstrating the electrocatalytic effect.

-

Visualizing Electrochemical Processes

Diagrams are essential tools for conceptualizing the complex processes occurring at the electrode-electrolyte interface. The following visualizations, created using the DOT language, illustrate the multi-electron redox behavior of the silicotungstate anion and a typical workflow for its application in electrocatalytic sensing.

Figure 1: Stepwise reduction of the silicotungstate anion.

Figure 2: Electrocatalytic sensing workflow using a silicotungstate-modified electrode.

References

- 1. researchgate.net [researchgate.net]

- 2. www1.udel.edu [www1.udel.edu]

- 3. research.unipd.it [research.unipd.it]

- 4. researchgate.net [researchgate.net]

- 5. electrochemsci.org [electrochemsci.org]

- 6. researchgate.net [researchgate.net]

- 7. Electrochemical oxidation and determination of ascorbic acid present in natural fruit juices using a methionine modified carbon paste electrode - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. Determination of Ascorbic Acid Content of Wine & Soft Drinks by Voltammetric Techniques at Glassy Carbon Electrode [jscimedcentral.com]

A Comprehensive Technical Guide to the Health and Safety Considerations for Handling Sodium Silicotungstate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical health and safety considerations for the handling of sodium silicotungstate. It is intended to equip laboratory personnel with the necessary knowledge to work with this compound safely, minimizing exposure risks and ensuring appropriate emergency response.

Chemical and Physical Properties

This compound is a polyoxometalate with a complex inorganic structure. A clear understanding of its properties is fundamental to safe handling.

| Property | Value | Reference |

| CAS Number | 12027-47-3 | [1][2] |

| Molecular Formula | Na4SiW12O40 | [1] |

| Appearance | Whitish solid | [2] |

| Odor | Characteristic | [2] |

| pH | Not determined | [2] |

| Melting/Freezing Point | Not determined | [2] |

| Boiling Point | Not determined | [2] |

| Solubility | Soluble in water | [3] |

Toxicological Data

This compound is classified as harmful if swallowed or inhaled, and it causes skin and serious eye irritation.[1][2] The available quantitative toxicological data are summarized below.

| Endpoint | Value | Species | Method | Reference |

| Acute Oral Toxicity (LD50) | 3300 mg/kg | Not Specified | Not Specified | [1] |

| Occupational Exposure Limit (TWA) | 1 mg/m³ | Human | - | [1] |

| Occupational Exposure Limit (Short-Term) | 3 mg/m³ | Human | - | [1] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:

-

H319: Causes serious eye irritation. [1]

The signal word is Warning , and the hazard pictogram is GHS07 (exclamation mark).[1][2]

Experimental Protocols for Toxicity Assessment

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is a stepwise procedure to determine the acute oral toxicity of a substance.[4]

Methodology:

-

Animal Selection: Healthy, young adult nulliparous and non-pregnant female rats are the preferred species.[4]

-

Housing and Feeding: Animals are caged individually and provided with standard laboratory diet and water.[4]

-

Dose Preparation: The test substance is typically administered via gavage in a suitable vehicle.

-

Administration: A single dose is administered to a group of three female rats.[4] The starting dose is selected from a series of fixed doses (5, 50, 300, 2000 mg/kg body weight).

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[5]

-

Stepwise Procedure:

-

If mortality occurs in two or three animals, the test is stopped, and the substance is classified.

-

If one animal dies, the test is repeated with three more animals at the same dose.

-

If no animals die, the next higher dose is administered to a new group of three animals.

-

-

Data Analysis: The LD50 is estimated based on the mortality data.

Acute Dermal Irritation/Corrosion (OECD 404)

This test determines the potential of a substance to cause skin irritation or corrosion.[6]

Methodology:

-

Animal Selection: Healthy young adult albino rabbits are used.[7]

-